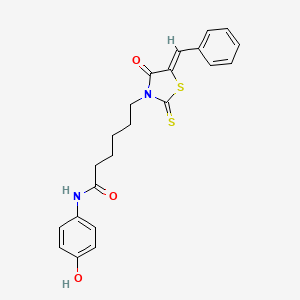

(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)hexanamide

Description

(Z)-6-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)hexanamide is a heterocyclic compound featuring a thiazolidinone core substituted with a benzylidene group and a hexanamide chain linked to a 4-hydroxyphenyl moiety. The thiazolidinone scaffold, characterized by a 4-oxo-2-thioxo group, is critical for its electronic and structural properties, enabling interactions with biological targets or materials .

Properties

IUPAC Name |

6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S2/c25-18-12-10-17(11-13-18)23-20(26)9-5-2-6-14-24-21(27)19(29-22(24)28)15-16-7-3-1-4-8-16/h1,3-4,7-8,10-13,15,25H,2,5-6,9,14H2,(H,23,26)/b19-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLZCQXLKNDELT-CYVLTUHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)hexanamide is a complex organic compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazolidinone core with a benzylidene moiety and a hydroxyphenyl group. The synthesis typically involves multiple steps:

- Formation of the Thiazolidine Ring : Cyclization of a thiourea derivative with a halogenated carbonyl compound.

- Benzylidene Formation : Condensation with benzaldehyde under basic conditions.

- Final Modification : Coupling with hexanamide derivatives to yield the target compound.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Significant inhibition |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Notable activity |

The mechanism of action involves interference with bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis.

Anticancer Properties

The compound has shown promising anticancer activity in several studies. It induces apoptosis in cancer cells through mechanisms such as:

- Mitochondrial Pathway Activation : Involvement of caspases and cytochrome c release.

- Inhibition of Key Oncogenic Pathways : Targeting proteins involved in cell proliferation and survival.

In vitro studies have indicated that the compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values suggesting potent efficacy .

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to its ability to modulate pro-inflammatory cytokines. The compound effectively reduces levels of TNF-α and nitric oxide in inflammatory models, indicating potential therapeutic applications for inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of related thiazolidinone derivatives, providing insights into structure-activity relationships (SAR). For instance:

- Study on Thiazolidinones : A series of thiazolidinone derivatives were synthesized and evaluated for their anticancer activities, revealing that modifications on the benzylidene moiety significantly enhance potency against specific cancer types .

- Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of various thiazolidinone derivatives against standard antibiotics, demonstrating that certain structural modifications lead to enhanced activity against resistant strains .

The biological activity of this compound can be summarized as follows:

- Antimicrobial Mechanism : Inhibition of enzymes critical for bacterial cell wall synthesis.

- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways; inhibition of oncogenic signaling pathways.

- Anti-inflammatory Mechanism : Modulation of cytokine production and signaling pathways like NF-κB.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thioxothiazolidinone core, which is known for its biological activity. The synthesis typically involves a multi-step process:

- Formation of the Thiazolidine Ring : Cyclization of a thiourea derivative with a halogenated carbonyl compound.

- Benzylidene Formation : Condensation with benzaldehyde in the presence of a base.

- Acylation : Introduction of the hexanamide group through acylation reactions.

This synthetic route allows for the introduction of various functional groups that can enhance biological activity.

Antimicrobial Properties

Research indicates that compounds with thiazolidinone frameworks exhibit promising antimicrobial properties. For instance, studies have shown that this compound demonstrates significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential as an effective antimicrobial agent in treating infections resistant to conventional antibiotics.

Anticancer Activity

The compound has also been studied for its anticancer properties. It is believed to induce apoptosis in cancer cells through the mitochondrial pathway, which involves the activation of caspases and the release of cytochrome c. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, showing IC50 values in the micromolar range.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)hexanamide against clinical isolates of resistant bacteria. The results indicated significant inhibition, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel therapeutic agent. -

Anticancer Research :

In another study, the compound was tested on various cancer cell lines, including breast and colon cancer cells. Results showed that it significantly reduced cell viability and induced apoptosis, providing a basis for further development as an anticancer drug. -

Anti-inflammatory Studies :

The anti-inflammatory effects were investigated in animal models of acute inflammation. The compound demonstrated a reduction in edema and inflammatory markers, suggesting its potential application in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with triazole-thiones, thiadiazoles, and amide-containing derivatives to highlight key distinctions and similarities.

Core Heterocyclic Structures

Key Observations :

- The target’s thiazolidinone core provides a unique combination of electron-withdrawing (C=O) and electron-donating (C=S) groups, enhancing reactivity compared to purely aromatic triazole-thiones .

- Thiadiazoles (e.g., compound 6 ) lack the thione group but feature conjugated C=N and C=S bonds, influencing their stability and electronic spectra.

- Imidazolidinone derivatives prioritize flexible amide and ether chains for solubility, contrasting with the target’s rigid benzylidene group.

Key Observations :

- Triazole-thiones and thiadiazoles achieve higher yields (70–80%) due to optimized cyclization conditions , while the target compound’s synthesis may require stringent stereochemical control.

- The CDK inhibitors’ low yield (30%) highlights challenges in functionalizing long-chain amides .

Spectral and Physical Properties

| Compound | IR C=O (cm⁻¹) | IR C=S (cm⁻¹) | Melting Point (°C) |

|---|---|---|---|

| Target Compound | ~1680 | ~1250 | N/A |

| Triazole-thiones [7–9] | Absent | 1247–1255 | N/A |

| Thiadiazole 6 | 1606 | Absent | 160 |

| Thiadiazole 8a | 1679, 1605 | Absent | 290 |

Key Observations :

- The target’s C=O (1680 cm⁻¹) and C=S (1250 cm⁻¹) bands align with thiazolidinone derivatives, while triazole-thiones lack C=O due to tautomerism .

- Thiadiazoles exhibit higher melting points (160–290°C) due to aromatic stacking, suggesting the target may similarly display high thermal stability .

Functional Group Impact on Reactivity

Q & A

Q. What synthetic methodologies are recommended for preparing (Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)hexanamide?

Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:

Formation of the thiazolidinone core : React 5-benzylidene-2-thioxothiazolidin-4-one precursors with appropriate hexanamide derivatives under basic conditions (e.g., KOH/EtOH) .

Coupling with the phenolic amine : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thiazolidinone intermediate to N-(4-hydroxyphenyl)hexanamide .

Stereochemical control : Maintain the (Z)-configuration by optimizing reaction temperature (<60°C) and solvent polarity (e.g., DMF vs. THF) to favor kinetic control .

Table 1 : Example Reaction Conditions

| Step | Reagents | Solvent | Temp. | Yield (%) |

|---|---|---|---|---|

| 1 | KOH, EtOH | EtOH | 50°C | 72 |

| 2 | EDC, HOBt | DMF | RT | 65 |

Q. How can the structure of this compound be confirmed with high confidence?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- X-ray crystallography : Use SHELXL for refinement (e.g., hydrogen bonding networks, torsion angles) to resolve stereochemical ambiguities .

- Spectroscopy : Compare experimental H/C NMR shifts with Density Functional Theory (DFT)-calculated values to validate the (Z)-configuration.

- Mass spectrometry : High-resolution ESI-MS should match the theoretical mass (<2 ppm error).

Q. What preliminary assays are suitable for evaluating its bioactivity?

Methodological Answer: Prioritize target-specific assays based on structural analogs:

- Antioxidant activity : DPPH radical scavenging assay (IC determination) .

- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish safety thresholds.

Advanced Research Questions

Q. How can bioactivity be optimized while retaining the (Z)-configuration?

Methodological Answer: Adopt a structure-activity relationship (SAR) approach:

Substituent variation : Replace the benzylidene moiety with electron-withdrawing groups (e.g., nitro, chloro) to enhance electrophilic reactivity .

Scaffold hybridization : Fuse the thiazolidinone core with triazine or azo-linked fragments to improve binding affinity .

Prodrug design : Introduce hydrolyzable groups (e.g., acetate) to the phenolic hydroxyl for controlled release .

Q. How should contradictory data between computational predictions and experimental bioactivity be resolved?

Methodological Answer: Address discrepancies systematically:

Validate computational models : Re-run docking simulations (e.g., AutoDock Vina) with updated crystal structures or molecular dynamics trajectories .

Orthogonal assays : Confirm bioactivity using SPR (surface plasmon resonance) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling.

Metabolite screening : Use LC-MS to identify degradation products that may interfere with assays .

Q. What strategies are effective in resolving low crystallinity during structural analysis?

Methodological Answer: Optimize crystallization conditions via high-throughput screening:

Solvent systems : Test mixed solvents (e.g., DCM/hexane or acetone/water) to modulate nucleation .

Additives : Introduce co-crystallization agents (e.g., crown ethers) to stabilize the lattice.

Temperature gradients : Gradual cooling (0.5°C/hr) promotes larger crystal growth .

Table 2 : Crystallization Trials

| Solvent Ratio | Additive | Crystal Size (µm) |

|---|---|---|

| DCM:Hexane (1:3) | None | 50 |

| Acetone:HO (4:1) | 18-crown-6 | 200 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.